

An In-depth Technical Guide to 2-Phenylquinoline-4-carboxamide and Its Derivatives

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Compound of Interest

Compound Name: *2-Pentylquinoline-4-carbothioamide*

Cat. No.: *B12883700*

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Disclaimer: Information regarding the specific molecule **2-Pentylquinoline-4-carbothioamide**, including its CAS number and IUPAC name, is not readily available in public chemical databases or scientific literature. This suggests that it may be a novel or less-studied compound. This guide will instead provide a comprehensive overview of the closely related and well-documented compound, 2-Phenylquinoline-4-carboxamide, and its parent acid, 2-Phenyl-4-quinolinecarboxylic acid, for which substantial research and data are available. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals interested in this class of molecules.

Chemical Identification

The foundational compound for the carboxamide derivatives discussed is 2-Phenyl-4-quinolinecarboxylic acid.

Identifier	Value
IUPAC Name	2-phenylquinoline-4-carboxylic acid
CAS Number	132-60-5[1]
Molecular Formula	C ₁₆ H ₁₁ NO ₂
Molecular Weight	249.26 g/mol
Synonyms	2-Phenylcinchoninic acid, Cinchophen

The corresponding carboxamide is 2-Phenylquinoline-4-carboxamide.

Identifier	Value
IUPAC Name	2-phenylquinoline-4-carboxamide
CAS Number	Not assigned (derivative)
Molecular Formula	C ₁₆ H ₁₂ N ₂ O
PubChem CID	185680[2]

Quantitative Data

The following tables summarize key quantitative data from studies on 2-phenylquinoline-4-carboxylic acid derivatives.

Table 1: Antibacterial Activity of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) values of synthesized derivatives against various bacterial strains.

Compound	<i>S. aureus</i> (µg/mL)	<i>B. subtilis</i> (µg/mL)	<i>E. coli</i> (µg/mL)	<i>P. aeruginosa</i> (µg/mL)
5a4	64	>512	>512	>512
5a7	>512	>512	128	>512

Data extracted from a study on newly synthesized 2-phenyl-quinoline-4-carboxylic acid derivatives, where compounds were evaluated for their in vitro antibacterial activity.[3][4]

Table 2: HDAC Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

This table shows the IC50 values of a lead compound against various histone deacetylase (HDAC) isoforms.

Compound	HDAC1 (μM)	HDAC2 (μM)	HDAC3 (μM)	HDAC6 (μM)
D28	>100	>100	24.45	>100

Data from a study focused on the discovery of novel HDAC inhibitors, indicating the selectivity of the compound for HDAC3.[5][6]

Experimental Protocols

The synthesis of 2-phenylquinoline-4-carboxamide and its derivatives typically starts from 2-phenylquinoline-4-carboxylic acid, which can be synthesized via the Pfitzinger or Doebner reaction.

3.1. Synthesis of 2-Phenylquinoline-4-carboxylic acid (Pfitzinger Reaction)

- Reactants: Isatin and acetophenone.[5]
- Procedure: Isatin (3.4 mmol) is dissolved in a 33% potassium hydroxide solution (10 mL). An ethanol solution (20 mL) of acetophenone (3.74 mmol) is then added slowly. The mixture is refluxed at 85°C for 8 hours. After reflux, the solvent is removed using a rotary evaporator. Water (100 mL) is added to the residue, and the pH is adjusted to 5-6 with 3 M hydrochloric acid. The resulting precipitate, 2-phenylquinoline-4-carboxylic acid, is collected by filtration. [5][6]

3.2. Synthesis of 2-Phenylquinoline-4-carboxamide Derivatives

- General Procedure for Amidation: The synthesized 2-phenylquinoline-4-carboxylic acid is converted to its acyl chloride, which is then reacted with an appropriate amine to form the carboxamide derivative.

- **Alternative Coupling Method:** A coupling reaction can be employed using reagents like O-(benzotriazolyl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-hydroxybenzotriazole (HOBt) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) at room temperature.[7]

3.3. In Vitro Antibacterial Activity Assay (Broth Dilution Method)

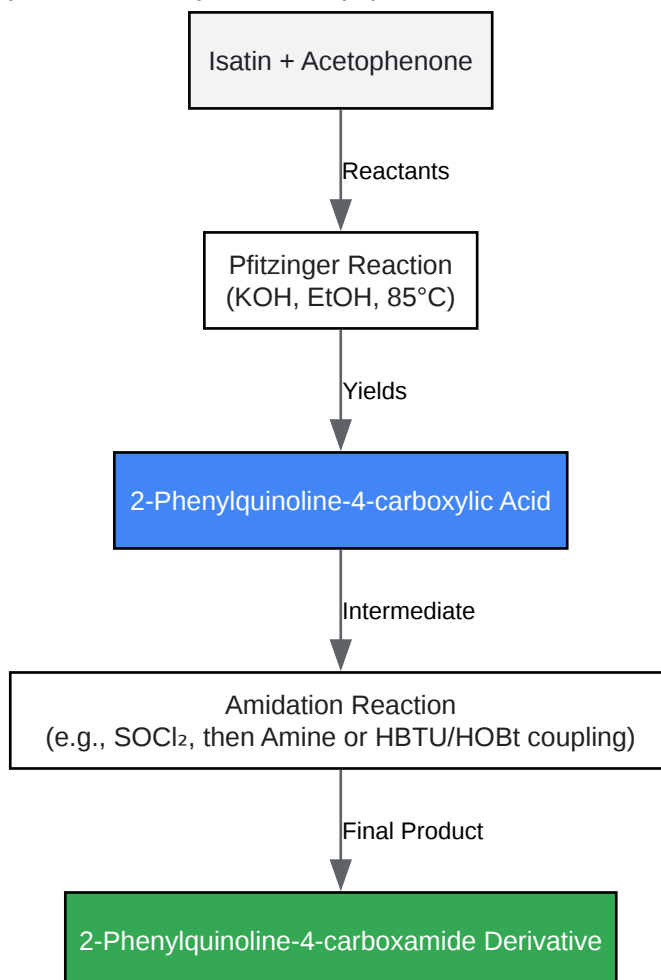
- **Objective:** To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
- **Procedure:** The compounds are dissolved in DMSO to prepare stock solutions. Two-fold serial dilutions of the compounds are prepared in Mueller–Hinton broth in 96-well microtiter plates. Bacterial strains are cultured overnight and then diluted to a final concentration of approximately 5×10^5 CFU/mL. The bacterial suspension is added to the wells containing the compound dilutions. The plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Signaling Pathways and Experimental Workflows

4.1. Synthetic Pathway for 2-Phenylquinoline-4-carboxamide Derivatives

The following diagram illustrates a general synthetic route for producing derivatives of 2-phenylquinoline-4-carboxamide, starting from the Pfitzinger reaction to yield the carboxylic acid, followed by amidation.

General Synthetic Pathway for 2-Phenylquinoline-4-carboxamide Derivatives



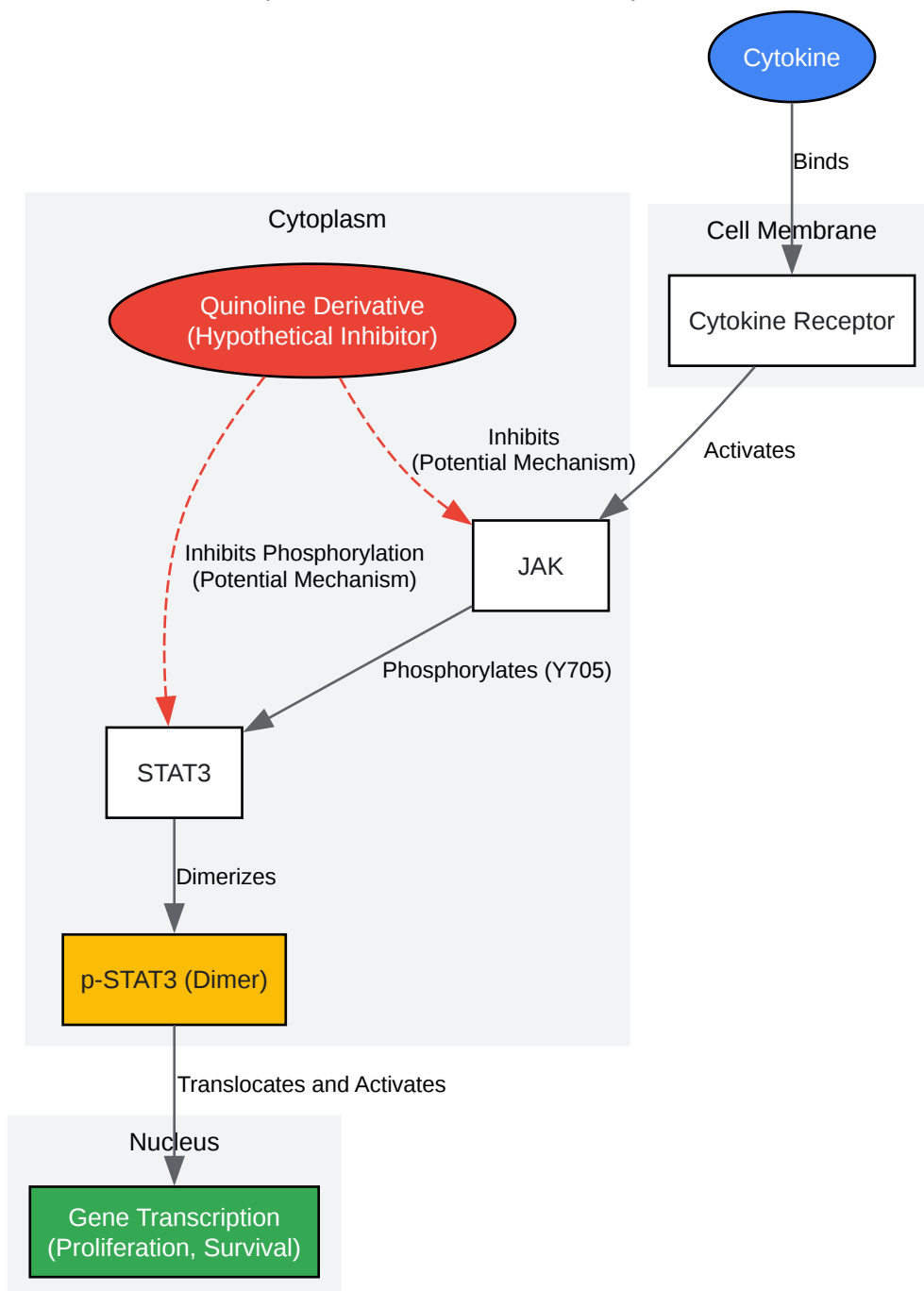
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Caption: Synthetic route to 2-phenylquinoline-4-carboxamide derivatives.

4.2. Conceptual STAT3 Signaling Pathway Inhibition

Quinoline derivatives have been investigated as inhibitors of the STAT3 signaling pathway, which is a key regulator of cell proliferation and survival and is often overactivated in cancer.^[7] ^[8] The following diagram provides a conceptual overview of the STAT3 pathway and a hypothetical point of inhibition by a quinoline-based inhibitor.

Conceptual Overview of STAT3 Pathway Inhibition

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